1'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one
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Overview
Description
1’-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one is a complex organic compound that features a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one typically involves multiple steps. The initial step often includes the preparation of the 1,3,5-trimethyl-1H-pyrazole-4-yl precursor. This can be achieved through the reaction of 1,3,5-trimethylpyrazole with appropriate sulfonylating agents under controlled conditions .
Subsequent steps involve the formation of the spiro structure, which can be accomplished through cyclization reactions. These reactions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Chemical Reactions Analysis
Types of Reactions
1’-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Substitution: Nucleophilic substitution reactions can be carried out to introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
1’-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1’-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trimethylpyrazole: A simpler analog that lacks the spiro structure and sulfonyl group.
Spiro[2-benzofuran-1,3’-piperidine]: A related compound that shares the spiro structure but lacks the pyrazole and sulfonyl groups.
Uniqueness
1’-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one is unique due to its combination of a spiro structure with a sulfonylated pyrazole ring. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Properties
IUPAC Name |
1'-(1,3,5-trimethylpyrazol-4-yl)sulfonylspiro[2-benzofuran-3,3'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-12-16(13(2)20(3)19-12)26(23,24)21-10-6-9-18(11-21)15-8-5-4-7-14(15)17(22)25-18/h4-5,7-8H,6,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPRJKMIORUCQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCC3(C2)C4=CC=CC=C4C(=O)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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